2-(Aminomethyl)-1-benzothiophene-4-carboxylic acid hydrochloride
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Overview
Description
2-(Aminomethyl)-1-benzothiophene-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-benzothiophene-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through various methods such as the Fischer indole synthesis or the Pummerer rearrangement.
Introduction of the Aminomethyl Group: This step involves the functionalization of the benzothiophene core with an aminomethyl group. This can be done using reagents like formaldehyde and ammonia or amines under reductive amination conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1-benzothiophene-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic
Properties
Molecular Formula |
C10H10ClNO2S |
---|---|
Molecular Weight |
243.71 g/mol |
IUPAC Name |
2-(aminomethyl)-1-benzothiophene-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H9NO2S.ClH/c11-5-6-4-8-7(10(12)13)2-1-3-9(8)14-6;/h1-4H,5,11H2,(H,12,13);1H |
InChI Key |
KLABFINQHXJIMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)CN)C(=O)O.Cl |
Origin of Product |
United States |
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